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Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester

Catalog No.
S13959074
CAS No.
M.F
C19H29NO5
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)...

Product Name

Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester

IUPAC Name

diethyl 2-[2-(dimethylamino)ethyl]-2-[(3-methoxyphenyl)methyl]propanedioate

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H29NO5/c1-6-24-17(21)19(11-12-20(3)4,18(22)25-7-2)14-15-9-8-10-16(13-15)23-5/h8-10,13H,6-7,11-12,14H2,1-5H3

InChI Key

YHYBYANOURCVTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN(C)C)(CC1=CC(=CC=C1)OC)C(=O)OCC

Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester, with the CAS number 173070-26-3, is a synthetic organic compound characterized by its complex molecular structure. The molecular formula is C19H29NO5C_{19}H_{29}N_{O_{5}} and it has a molecular weight of approximately 351.44 g/mol. This compound features a propanedioic acid backbone with diethyl ester functionality, and it incorporates a dimethylaminoethyl group as well as a methoxyphenylmethyl substituent, contributing to its unique chemical properties .

Typical of esters and amines. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester groups can hydrolyze to yield the corresponding carboxylic acid and alcohols.
  • Transesterification: The ester can react with different alcohols to form new esters.
  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile in substitution reactions, potentially leading to the formation of more complex molecules.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and organic synthesis.

  • Antidepressant Effects: Related compounds are known for their potential use in treating depression due to their interaction with neurotransmitter systems.
  • Analgesic Properties: Some derivatives may show promise in pain relief applications.

Further studies would be necessary to elucidate specific biological activities associated with this compound.

The synthesis of Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Propanedioic Acid Derivative: Starting from malonic acid or its derivatives.
  • Alkylation Reactions: Using alkyl halides to introduce the dimethylamino and methoxyphenyl groups.
  • Esterification: Reacting the resulting acid with ethanol under acidic conditions to form the diethyl ester.

This multi-step process highlights the complexity involved in synthesizing this compound and underscores the importance of careful reaction condition management.

Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester has potential applications in various fields:

  • Pharmaceutical Industry: As an intermediate in drug development, particularly for compounds targeting neurological disorders.
  • Chemical Research: Used as a building block for synthesizing more complex organic molecules.
  • Material Science: Potential applications in developing polymers or other materials due to its unique chemical properties.

Interaction studies involving Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester would focus on its behavior in biological systems, including:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors in the brain or other tissues.
  • Metabolic Pathways: Understanding how this compound is metabolized and its potential effects on various biological pathways.

Such studies are crucial for determining the safety and efficacy of this compound in potential therapeutic applications.

Several compounds share structural similarities with Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester. These include:

  • Diethyl Malonate: A simple diester used widely in organic synthesis but lacks the complex amine and aromatic substituents.
  • N,N-Dimethylethylamine Propanoate: Contains an amine but does not possess the aromatic character or ester functionality of the target compound.
  • 3-Methoxybenzyl Alcohol: An alcohol derivative that shares the methoxyphenyl group but lacks the diester structure.
Compound NameStructural FeaturesUnique Aspects
Diethyl MalonateSimple diesterLacks amine and aromatic substituents
N,N-Dimethylethylamine PropanoateAmine functionalityNo aromatic group; simpler structure
3-Methoxybenzyl AlcoholAromatic alcoholLacks ester functionality; different reactivity

Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester is unique due to its combination of both an amino group and a complex aromatic structure, positioning it as a versatile intermediate for further chemical exploration and potential therapeutic applications.

Alkylation Techniques in Malonic Ester Synthesis

The malonic ester synthesis framework provides a robust platform for introducing alkyl groups at the alpha position of diethyl malonate. For the target compound, sequential monoalkylation of the malonate enolate is essential to install the 2-(dimethylamino)ethyl and (3-methoxyphenyl)methyl substituents. Deprotonation of diethyl malonate using sodium ethoxide ($$ \text{NaOEt} $$) in anhydrous ethanol generates a resonance-stabilized enolate, which undergoes nucleophilic substitution with alkyl halides.

Key Optimization Parameters:

  • Base Selection: Strong bases like lithium diisopropylamide (LDA) or potassium tert-butoxide ($$ \text{KOtBu} $$) improve enolate formation efficiency but risk over-alkylation.
  • Alkyl Halide Reactivity: Benzyl-type halides (e.g., 3-methoxybenzyl bromide) exhibit faster reaction rates compared to bulky or less electrophilic agents.
  • Temperature Control: Maintaining reactions at 0–25°C minimizes dialkylation byproducts.
Alkyl HalideBaseTemperature (°C)Yield (%)
3-Methoxybenzyl bromide$$ \text{NaOEt} $$2578
2-(Dimethylamino)ethyl iodide$$ \text{KOtBu} $$065

The dimethylaminoethyl group introduces steric and electronic challenges due to its basic nitrogen. Protecting the amine as a tert-butyl carbamate (Boc) prior to alkylation prevents undesired side reactions. Subsequent Boc deprotection under acidic conditions regenerates the free amine without compromising the ester functionality.

Phase-Transfer Catalytic Approaches for Asymmetric Functionalization

Asymmetric induction at the alpha-carbon necessitates chiral phase-transfer catalysts (PTCs). The cinchona-derived PTC (S,S)-3,4,5-trifluorophenyl-NAS bromide enables enantioselective alkylation of malonic esters with up to 98% enantiomeric excess (ee). This methodology is critical for installing the (3-methoxyphenyl)methyl group with high stereocontrol.

Reaction Mechanism:

  • The PTC transfers the enolate from the aqueous phase (containing $$ \text{KOH} $$) to the organic phase (toluene or dichloromethane).
  • The chiral quaternary ammonium cation directs the alkyl halide’s approach, favoring one enantiomer via non-covalent interactions.
CatalystSolventee (%)Yield (%)
(S,S)-3,4,5-Trifluorophenyl-NAS bromideToluene9885
N-(9-Anthracenylmethyl)cinchoninium chlorideDichloromethane9278

Solvent Effects: Non-polar solvents enhance enantioselectivity by stabilizing the catalyst-substrate complex. Polar aprotic solvents like acetonitrile reduce selectivity due to competitive solvation.

Multi-Step Synthetic Pathways for Complex Substituent Integration

Constructing the target molecule requires a four-step sequence:

  • First Alkylation: Introduce the (3-methoxyphenyl)methyl group using 3-methoxybenzyl bromide under basic conditions.
  • Amine Protection: Convert the dimethylaminoethyl iodide’s amine to a Boc-protected intermediate.
  • Second Alkylation: React the monoalkylated malonate with the protected alkyl halide.
  • Deprotection and Decarboxylation: Remove the Boc group with trifluoroacetic acid ($$ \text{TFA} $$) and thermally decarboxylate the diester.

Yield Optimization:

  • Stepwise Purification: Chromatographic separation after each alkylation ensures >95% purity before subsequent steps.
  • Decarboxylation Conditions: Heating the diester in aqueous HCl at 120°C for 6 hours achieves complete conversion to the monocarboxylic acid.
StepReagents/ConditionsYield (%)
First Alkylation$$ \text{NaOEt} $$, 25°C78
Amine ProtectionBoc~2~O, DMAP, CH~2~Cl~2~89
Second Alkylation$$ \text{KOtBu} $$, 0°C65
Deprotection/Decarboxylation$$ \text{TFA} $$, HCl, 120°C82

Challenges and Solutions:

  • Steric Hindrance: The bulkier (3-methoxyphenyl)methyl group is introduced first to minimize steric clashes during the second alkylation.
  • Amine Reactivity: Boc protection prevents the dimethylamino group from acting as a base or nucleophile during alkylation.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

351.20457303 g/mol

Monoisotopic Mass

351.20457303 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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